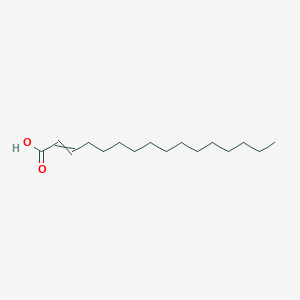
Hexadecenoic acid
Descripción general
Descripción
Hexadecenoic acid, a monounsaturated fatty acid, has attracted interest in various scientific research areas, including lipidomics, biomarker development, and myocardial imaging. Its isomers, such as palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1), originate from palmitic acid, serving roles in adipose tissue signaling and sebum composition, respectively. Furthermore, its trans isomers are linked to dietary sources and potentially to endogenous formation connected to cellular stress (Sansone et al., 2013).
Synthesis Analysis
Hexadecenoic acid and its isomers' synthesis has been explored for applications in plasma biomarker development. Innovative chemical biology approaches have led to the synthesis of its trans isomers, facilitating their use in lipidomic studies and offering insights into fatty acid metabolic pathways (Sansone et al., 2013).
Molecular Structure Analysis
The molecular structure of hexadecenoic acid plays a crucial role in its biochemical properties and functions. Its cis and trans configurations, particularly in its isomers palmitoleic and sapienic acids, impact its biological roles and the development of analytical methods for its quantification in lipid studies.
Chemical Reactions and Properties
Hexadecenoic acid's reactivity and properties are influenced by its molecular structure. The trans isomers' potential endogenous formation through free radical-mediated isomerization highlights the acid's involvement in cellular stress responses. This aspect opens new avenues for research into monounsaturated fatty acids' roles in health and disease (Sansone et al., 2013).
Physical Properties Analysis
The physical properties of hexadecenoic acid, such as melting point and solubility, are essential for its applications in lipidomics and pharmaceuticals. Its iodinated derivatives, used in myocardial imaging, demonstrate the significance of physical properties in developing diagnostic tools (Poe et al., 1977).
Chemical Properties Analysis
The chemical properties of hexadecenoic acid, including its reactivity and interactions with biomolecules, are critical for its biological functions. Its role as a biomarker and its involvement in fatty acid metabolic pathways underscore the importance of understanding these properties for therapeutic and diagnostic applications (Sansone et al., 2013).
Aplicaciones Científicas De Investigación
-
Application in Lipidomics
- Summary of Application : Hexadecenoic fatty acid isomers are found in human blood lipids and are relevant for the interpretation of lipidomic profiles . They are emerging health biomarkers .
- Methods of Application : The identification of sapienic acid as a component of human erythrocyte membrane phospholipids was done through lipidomic analysis .
- Results : There was a significant increase in sapienic acid in morbidly obese patients compared with age-matched lean controls . The fatty acid profile of morbidly obese subjects also showed significant increases of stearic acid (C18:0) and C20 omega-6, as well as decreases of oleic acid (9 cis -18:1) and docosahexaenoic acid (C22:6 omega-3) as compared with lean healthy controls .
-
Application in Metabolic Diseases
- Summary of Application : Palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), a positional isomer of hexadecenoic acid, has been identified as a lipokine with important beneficial actions in metabolic diseases .
- Methods of Application : The study was conducted on mouse peritoneal macrophages .
- Results : The bulk of hexadecenoic fatty acids found in mouse peritoneal macrophages is esterified in a unique phosphatidylcholine species . This species markedly decreases when the macrophages are activated with inflammatory stimuli, in parallel with net mobilization of free hexadecenoic acid .
-
Application in Cell Metabolism
- Summary of Application : Sapienic and palmitoleic acids are two positional hexadecenoic fatty acid isomers with a distinct metabolism in human Caco-2 cells .
- Methods of Application : The study was conducted on human Caco-2 cells .
- Results : Sapienic acid was found to be rapidly converted to n-10 C18 MUFA and a n-10 PUFA, increasing the unsaturated fatty acid levels in the cell lipidome, contributing to an increased fluidity .
-
Application in Inflammation
- Summary of Application : Positional isomers of hexadecenoic acid are considered as fatty acids with anti-inflammatory properties . The best known of them, palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), has been identified as a lipokine with important beneficial actions in metabolic diseases .
- Methods of Application : The study was conducted on mouse peritoneal macrophages .
- Results : The bulk of hexadecenoic fatty acids found in mouse peritoneal macrophages is esterified in a unique phosphatidylcholine species . This species markedly decreases when the macrophages are activated with inflammatory stimuli, in parallel with net mobilization of free hexadecenoic acid .
-
Application in Metabolic Regulation
- Summary of Application : Two positional isomers of 16:1n-7 acid with increasing importance in physiology and pathophysiology have recently been described. These are sapienic acid (cis-6-hexadecenoic acid, 16:1n-10) and hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) .
- Methods of Application : The study was conducted on human Caco-2 cells .
- Results : Sapienic acid and hypogeic acid play important roles in metabolic regulation .
-
Application in Cell Fluidity
- Summary of Application : Sapienic and palmitoleic acids are two positional hexadecenoic fatty acid isomers with a distinct metabolism in human Caco-2 cells .
- Methods of Application : The study was conducted on human Caco-2 cells .
- Results : Sapienic acid was found to be rapidly converted to n-10 C18 MUFA and a n-10 PUFA, increasing the unsaturated fatty acid levels in the cell lipidome, contributing to an increased fluidity .
-
Application in Anti-Inflammatory Properties
- Summary of Application : Positional isomers of hexadecenoic acid are considered as fatty acids with anti-inflammatory properties . The best known of them, palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), has been identified as a lipokine with important beneficial actions in metabolic diseases .
- Methods of Application : The study was conducted on mouse peritoneal macrophages .
- Results : The bulk of hexadecenoic fatty acids found in mouse peritoneal macrophages is esterified in a unique phosphatidylcholine species . This species markedly decreases when the macrophages are activated with inflammatory stimuli, in parallel with net mobilization of free hexadecenoic acid .
-
Application in Metabolic Diseases and Cancer
- Summary of Application : Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . A third positional isomer, hypogeic acid (16:1n-9) is produced from the partial β-oxidation of oleic acid . These acids play important roles in metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease, and cancer .
- Methods of Application : The study was conducted on human Caco-2 cells .
- Results : The results have shown diverse effects among studies in cell lines, animal models and humans .
-
Application in Increased Cell Fluidity
- Summary of Application : Sapienic and palmitoleic acids are two positional hexadecenoic fatty acid isomers with a distinct metabolism in human Caco-2 cells .
- Methods of Application : The study was conducted on human Caco-2 cells .
- Results : Sapienic acid was found to be rapidly converted to n-10 C18 MUFA and a n-10 PUFA, increasing the unsaturated fatty acid levels in the cell lipidome, contributing to an increased fluidity .
Safety And Hazards
Direcciones Futuras
Hexadecenoic acid is considered as a fatty acid with anti-inflammatory properties . The best known of them, palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), has been identified as a lipokine with important beneficial actions in metabolic diseases . Further investigation into the biochemistry of sapienic acid production in human sebaceous glands could provide insight into the pathogenesis of human skin disease .
Propiedades
IUPAC Name |
(E)-hexadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312626 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-Hexa-dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hexadecenoic acid | |
CAS RN |
929-79-3, 25447-95-4, 629-56-1 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexadecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



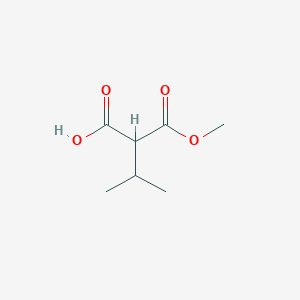
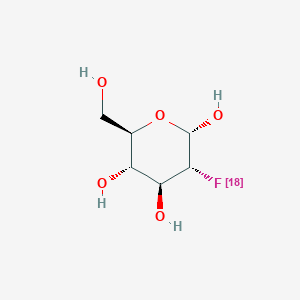
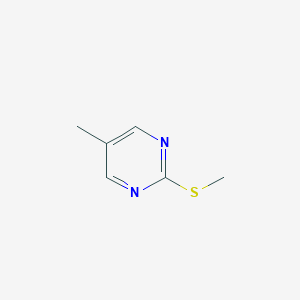
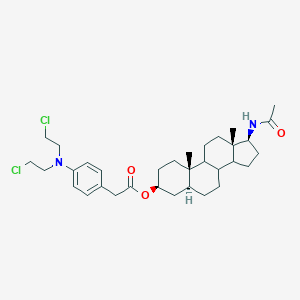
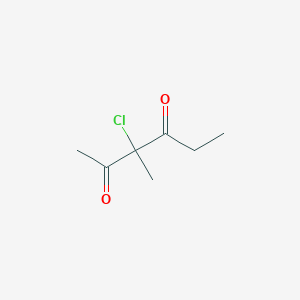
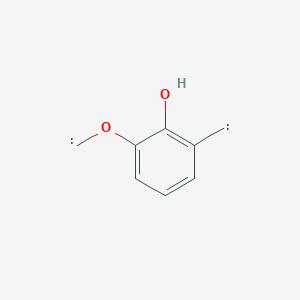


![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)

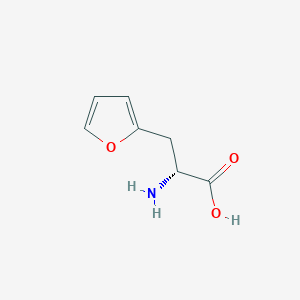
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)